![molecular formula C13H19NO4S B426619 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 641600-52-4](/img/structure/B426619.png)
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its inhibition of carbonic anhydrase IX. This enzyme plays a key role in regulating the pH of tumor cells, and its overexpression is associated with increased tumor growth and metastasis. By inhibiting carbonic anhydrase IX, this compound can disrupt the pH balance of tumor cells and inhibit their growth and spread.
Biochemical and Physiological Effects:
In addition to its inhibition of carbonic anhydrase IX, 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been found to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and modulate the immune system. These effects make it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase IX. This makes it a valuable tool for studying the role of this enzyme in cancer growth and metastasis. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for the use of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of new cancer therapies based on its inhibition of carbonic anhydrase IX. Another area of interest is the study of its effects on the immune system, which could lead to the development of new immunotherapies for cancer. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Synthesis Methods
The synthesis of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with oxolane-2-methanol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been used by many researchers to obtain pure samples of the compound for their experiments.
Scientific Research Applications
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer. This makes it a promising candidate for the development of new cancer therapies. It has also been used as a tool compound to study the role of carbonic anhydrase IX in tumor growth and metastasis.
properties
IUPAC Name |
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUNHFBXOPERJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
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